molecular formula C15H12N4O4S B4645325 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide

3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide

Cat. No. B4645325
M. Wt: 344.3 g/mol
InChI Key: YRMWWJNCTAZAIH-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide, also known as DNTI, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. DNTI belongs to the isoxazolecarboxamide family of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide is not fully understood, but it is thought to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has been shown to bind to the benzodiazepine site on GABA-A receptors, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has been found to have analgesic effects by modulating the activity of pain receptors.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has limitations as well, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide. One direction is to further investigate its potential as a therapeutic agent for inflammatory diseases, cancer, and neurological disorders. Another direction is to study the structure-activity relationship of 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide and other isoxazolecarboxamide compounds to identify more potent and selective compounds. Additionally, research could focus on developing new synthesis methods for 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide and related compounds to improve their yield and purity.

Scientific Research Applications

3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has antitumor activity and may be useful in the treatment of cancer. 3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide has also been studied for its potential as an analgesic and anticonvulsant agent.

properties

IUPAC Name

3,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-8-13(9(2)23-18-8)14(20)17-15-16-12(7-24-15)10-3-5-11(6-4-10)19(21)22/h3-7H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMWWJNCTAZAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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